Benzyl ethyl-L-valinate hydrochloride

Description

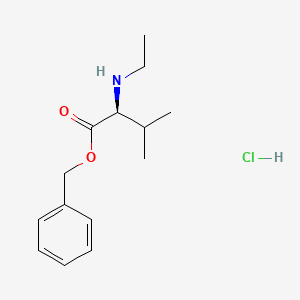

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-15-13(11(2)3)14(16)17-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXCYDWWDUJWQO-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Benzyl Ethyl-L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) ethyl-L-valinate hydrochloride is a derivative of the essential branched-chain amino acid (BCAA) L-valine. As with other amino acid derivatives, it is of interest to researchers in fields such as medicinal chemistry, pharmacology, and nutritional science.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of Benzyl ethyl-L-valinate hydrochloride, along with detailed experimental protocols for its synthesis, purification, and analysis, based on established methods for similar compounds.

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [2] |

| Molecular Weight | 271.78 g/mol | [2] |

| CAS Number | 1259396-60-5 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99.94% (as reported by some suppliers) | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| DMSO | ≥ 100 mg/mL (367.94 mM) | [2][3] |

Note: The hygroscopic nature of DMSO can affect solubility; it is recommended to use a freshly opened solvent.[2]

Table 3: Storage and Stability

| Condition | Duration | Source |

| Powder at -20°C | 3 years | [2] |

| Powder at 4°C | 2 years | [2] |

| In solvent at -80°C | 6 months | [2] |

| In solvent at -20°C | 1 month | [2] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, commercial suppliers indicate the availability of such data upon request.[4] The expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Expected ¹H NMR (proton nuclear magnetic resonance) features would include:

-

Signals corresponding to the aromatic protons of the benzyl group.

-

A multiplet for the alpha-proton of the valine moiety.

-

Signals for the ethyl group protons (a quartet and a triplet).

-

Signals for the isopropyl group protons of the valine side chain.

-

A signal for the benzylic protons.

Expected ¹³C NMR features would include:

-

Signals for the aromatic carbons of the benzyl group.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the carbons of the ethyl and isopropyl groups.

-

A signal for the alpha-carbon of the valine moiety.

-

A signal for the benzylic carbon.

Expected Infrared (IR) Spectroscopy features would include:

-

Stretching vibrations for the C=O of the ester group.

-

Stretching vibrations for C-H bonds (aromatic and aliphatic).

-

N-H stretching vibrations from the hydrochloride salt.

Expected Mass Spectrometry fragmentation patterns would likely involve:

-

Cleavage of the benzyl group.

-

Loss of the ethyl group.

-

Fragmentation of the valine side chain.

Experimental Protocols

The following are detailed methodologies for the likely synthesis, purification, and analysis of this compound, based on established organic chemistry principles and protocols for similar molecules.

Synthesis of this compound

A plausible two-step synthesis involves the esterification of L-valine with benzyl alcohol, followed by N-ethylation.

Step 1: Synthesis of L-Valine Benzyl Ester

This step can be achieved via Fischer-Speier esterification.

-

Materials: L-valine, benzyl alcohol, p-toluenesulfonic acid (or another suitable acid catalyst), and a solvent capable of azeotropically removing water (e.g., cyclohexane).[5][6]

-

Procedure:

-

Combine L-valine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in cyclohexane (B81311) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

The product, L-valine benzyl ester p-toluenesulfonate salt, can often be precipitated by the addition of a less polar solvent like ethyl acetate (B1210297).[5][6]

-

Collect the solid product by filtration and wash with the precipitating solvent.

-

Step 2: N-ethylation of L-Valine Benzyl Ester and Hydrochloride Salt Formation

-

Materials: L-valine benzyl ester, an ethylating agent (e.g., ethyl iodide or diethyl sulfate), a suitable base (e.g., sodium bicarbonate or triethylamine), a solvent (e.g., acetonitrile (B52724) or DMF), and hydrochloric acid.

-

Procedure:

-

Dissolve the L-valine benzyl ester in the chosen solvent.

-

Add the base to the solution.

-

Slowly add the ethylating agent to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Once the reaction is complete, quench the reaction and extract the N-ethylated product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

-

Collect the this compound by filtration.

-

Purification

Recrystallization is a common and effective method for purifying solid organic compounds.

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents could include ethanol, isopropanol (B130326), or mixtures with less polar solvents like ethyl acetate or diethyl ether.

-

Slowly cool the solution to allow for the formation of crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and enantiomeric excess of amino acid derivatives.

-

Chiral HPLC Protocol (General):

-

Column: A chiral stationary phase column, such as one based on cyclodextrin (B1172386) or a polysaccharide derivative, would be suitable.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio would need to be optimized. For hydrochloride salts, a small amount of an acidic or basic additive may be required to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurities and the other enantiomer.

-

Biological Activity and Signaling Pathways

Derivatives of L-valine are recognized for their potential as ergogenic supplements.[2] L-valine, as a BCAA, plays a role in promoting muscle growth and tissue repair.[7] It is also a precursor in the penicillin biosynthetic pathway.[7] The ergogenic effects of BCAAs are thought to be related to their influence on anabolic hormone secretion and their role as a fuel source during exercise.[2]

One specific mechanism that has been investigated is the competition between L-valine and tryptophan for transport into the brain. By reducing the uptake of tryptophan, a precursor to serotonin (B10506) (5-HT), L-valine supplementation has been shown to decrease brain 5-HT synthesis and release during exercise.[8] This may contribute to reduced central fatigue.

However, it is important to note that no specific signaling pathways have been elucidated for this compound itself. The biological activities are generally extrapolated from studies on L-valine and other BCAAs. Further research is needed to determine the specific molecular targets and signaling cascades affected by this particular derivative.

Conclusion

This compound is a valine derivative with potential applications in research and development. While specific, experimentally determined physical and spectral data are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known properties and outlines robust, standard methodologies for its synthesis, purification, and analysis. The provided workflows and diagrams offer a clear, structured approach for researchers working with this and similar compounds. Further investigation is warranted to fully characterize its physicochemical properties and to elucidate its specific biological mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gentaur.com [gentaur.com]

- 4. 1259396-60-5|this compound|BLD Pharm [bldpharm.com]

- 5. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Evidence that the branched-chain amino acid L-valine prevents exercise-induced release of 5-HT in rat hippocampus [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Benzyl Ethyl-L-Valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) ethyl-L-valinate hydrochloride, with the CAS number 1259396-60-5, is a derivative of the essential amino acid L-valine. As a member of the amino acid ester class of organic compounds, it holds potential for applications in various fields of research and development, particularly in peptide synthesis and as a potential ergogenic supplement. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, and its potential biological significance, with a focus on data presentation and experimental context.

Chemical and Physical Properties

A summary of the key quantitative data for Benzyl ethyl-L-valinate hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1259396-60-5 | [1][2] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1][2] |

| Molecular Weight | 271.78 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (commonly available) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [1][2] |

| In solvent: -80°C (6 months) | [1][2] |

Synthesis and Experimental Protocols

Step 1: Synthesis of L-Valine Benzyl Ester Hydrochloride

This step involves the esterification of L-valine with benzyl alcohol. A general method is described in Chinese patent CN105061283B, which utilizes a metal chloride as a catalyst.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), add L-valine, a suitable solvent (e.g., toluene), and a catalytic amount of a metal chloride (e.g., zinc chloride).

-

Addition of Benzyl Alcohol: Add an equimolar amount of benzyl alcohol to the mixture.

-

Esterification: Heat the mixture to reflux. The water generated during the esterification is removed azeotropically.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. If a solid catalyst is used, it can be removed by filtration. The organic layer is then washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude L-valine benzyl ester is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Step 2: N-ethylation of L-Valine Benzyl Ester Hydrochloride

The second step involves the ethylation of the amino group of the L-valine benzyl ester. Reductive amination is a common and effective method for N-alkylation of amines.

Experimental Protocol:

-

Reaction Setup: Dissolve L-valine benzyl ester hydrochloride in a suitable solvent such as methanol (B129727) or ethanol.

-

Formation of Imine: Add a slight excess of acetaldehyde (B116499) to the solution. The reaction mixture is stirred at room temperature to allow for the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid. The solvent is then removed under reduced pressure.

-

Extraction: The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate). The pH is adjusted to be basic to ensure the product is in its free base form. The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

Purification and Salt Formation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude Benzyl ethyl-L-valinate can be purified by column chromatography. To obtain the hydrochloride salt, the purified product is dissolved in a suitable solvent and treated with a solution of hydrogen chloride. The resulting precipitate is collected by filtration and dried.

Below is a DOT script for a diagram illustrating this proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Amino acid derivatives are recognized for their potential as ergogenic supplements, which are substances that may enhance physical performance, stamina, or recovery.[2] These effects are often attributed to their influence on the secretion of anabolic hormones and their role in energy metabolism during exercise.[2]

While specific studies on the biological activity of this compound are not available in the public domain, a generalized mechanism of action can be proposed based on the known effects of amino acids and their derivatives.

The ergogenic effects of amino acids are thought to be mediated, in part, by their ability to stimulate the release of anabolic hormones such as growth hormone and insulin. These hormones, in turn, can activate intracellular signaling pathways that promote muscle protein synthesis and inhibit protein breakdown, leading to muscle hypertrophy and improved strength.

A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical signaling pathway for the ergogenic effects of amino acid derivatives.

Analytical Data

Detailed, publicly available analytical spectra for this compound are scarce. However, chemical suppliers often provide a Certificate of Analysis (CoA) with purchase, which would include data from techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight. A mass spectrum for the closely related L-Valine benzyl ester hydrochloride is available and can serve as a reference point.

Researchers requiring detailed analytical data should request it directly from the supplier or perform their own characterization.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a valine derivative with potential applications in chemical synthesis and as a research tool in the study of ergogenic aids. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a hypothetical mechanism of action. Further research is needed to fully elucidate its specific biological activities and potential therapeutic or performance-enhancing applications. Researchers and drug development professionals are encouraged to use this information as a foundation for their own investigations into this compound.

References

Synthesis of Benzyl Ethyl-L-valinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Benzyl ethyl-L-valinate hydrochloride, a valine derivative of interest in pharmaceutical development. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of L-valine to produce L-valine ethyl ester hydrochloride. This is followed by a reductive amination reaction between the L-valine ethyl ester and benzaldehyde (B42025) to yield the target compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. The data is compiled from analogous reactions reported in the scientific literature.

| Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) | Reference Compound |

| Esterification | L-valine, Ethanol (B145695), Thionyl Chloride | L-valine ethyl ester hydrochloride | 60-85 | >98 | L-valine methyl ester hydrochloride |

| Reductive Amination | L-valine ethyl ester, Benzaldehyde, Sodium Borohydride (B1222165) | N-Benzyl-L-valine ethyl ester | 70-95 | >97 | Reductive amination of various aldehydes[1] |

| Salt Formation | N-Benzyl-L-valine ethyl ester, Hydrochloric Acid | This compound | >95 | >99 | General salt formation procedure[2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of L-valine Ethyl Ester Hydrochloride

This procedure describes the esterification of L-valine using ethanol and thionyl chloride.

Materials:

-

L-valine

-

Absolute Ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine in absolute ethanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting crude product, add diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the white crystalline solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the L-valine ethyl ester hydrochloride product under vacuum.

Step 2: Synthesis of this compound

This procedure details the reductive amination of L-valine ethyl ester with benzaldehyde, followed by the formation of the hydrochloride salt.

Materials:

-

L-valine ethyl ester hydrochloride

-

Benzaldehyde

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether (ethereal HCl)

Procedure:

-

Dissolve L-valine ethyl ester hydrochloride in methanol in a round-bottom flask.

-

Add benzaldehyde to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution. Control the addition to maintain the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude N-benzyl-L-valine ethyl ester as an oil.

-

Dissolve the crude ester in anhydrous diethyl ether and cool to 0°C.

-

Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the product with cold diethyl ether and dry under vacuum.

Visualizations

Experimental Workflow

References

In-Depth Technical Guide: Benzyl Ethyl-L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) ethyl-L-valinate hydrochloride, a derivative of the essential amino acid L-valine. The document collates available technical data, potential applications, and relevant experimental contexts to support research and development activities. Due to the limited publicly available information specifically on Benzyl ethyl-L-valinate hydrochloride, this guide also includes methodologies for closely related compounds to provide relevant procedural frameworks.

Core Compound Properties

This compound is a chemical entity primarily used in research and as a building block in synthetic chemistry.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 271.78 g/mol | [1] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |

| CAS Number | 1259396-60-5 | [1] |

| Appearance | Solid, white to off-white | [1] |

| Purity | ≥98% (TLC) | Fluorochem |

| Solubility | ≥ 100 mg/mL in DMSO | [2] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Potential Applications and Research Context

As a valine derivative, this compound falls into the category of amino acid derivatives which have been explored for various applications.

-

Peptide Synthesis: The compound is classified as a reagent for peptide synthesis.[1] The benzyl and ethyl ester groups serve as protecting groups for the carboxylic acid and amino functionalities of L-valine, respectively, which is a crucial strategy in the controlled, stepwise elongation of peptide chains.

-

Pharmaceutical Intermediate: Closely related compounds, such as L-valine benzyl ester hydrochloride, are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, they serve as chiral building blocks for complex therapeutic molecules like the antiviral drug Valacyclovir.

-

Ergogenic Supplements: Amino acid derivatives, as a broad class, are recognized for their potential use as ergogenic supplements. Their suggested benefits include influencing anabolic hormone secretion, providing fuel during exercise, and aiding in muscle damage prevention, although specific studies on this compound are not publicly available.[1][2]

Experimental Protocols

Representative Synthesis of an Amino Acid Benzyl Ester Hydrochloride

The following protocol is a general method for the esterification of an amino acid with benzyl alcohol using azeotropic distillation to drive the reaction, a common strategy for preparing such compounds.

Objective: To synthesize an amino acid benzyl ester hydrochloride from the corresponding amino acid and benzyl alcohol.

Materials:

-

L-Valine

-

Benzyl alcohol

-

Toluene (B28343) (or another suitable azeotroping solvent like cyclohexane)

-

p-Toluenesulfonic acid (catalyst)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (in a suitable solvent, e.g., methanol)

Procedure:

-

A mixture of L-valine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid is suspended in toluene in a round-bottom flask.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux. The water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored for completion (e.g., by TLC or until no more water is collected).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Ethyl acetate is added to precipitate the p-toluenesulfonate salt of the benzyl ester.

-

The precipitate is collected by filtration and washed with cold ethyl acetate.

-

To obtain the hydrochloride salt, the p-toluenesulfonate salt can be treated with a solution of hydrochloric acid in a suitable solvent, followed by recrystallization.

Representative Analytical Method: Reverse-Phase HPLC

The purity of amino acid esters and their derivatives is often assessed using High-Performance Liquid Chromatography (HPLC). The following is a general reverse-phase HPLC method that can be adapted for this compound.

Objective: To determine the purity of an amino acid ester hydrochloride sample.

| Parameter | Condition |

| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |

| Gradient | A suitable gradient from high aqueous to high organic (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 30°C |

| Detection | UV at 210-220 nm (for the peptide bond) and ~254 nm (for the benzyl group) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) |

Signaling Pathways and Biological Activity

Currently, there is no specific information in the peer-reviewed literature detailing the mechanism of action or the specific signaling pathways modulated by this compound. The general assertion that amino acid derivatives can influence anabolic hormone secretion is a broad statement for the entire class of compounds and is not substantiated by specific data for this molecule.[1] Researchers investigating the biological effects of this compound would need to conduct foundational studies, such as cell-based assays or in vivo models, to elucidate its potential targets and pathways.

Summary and Future Directions

This compound is a valine derivative with a confirmed molecular weight of 271.78 g/mol . While it is categorized as a reagent for peptide synthesis and shares characteristics with other pharmaceutical intermediates, specific data regarding its synthesis, biological activity, and experimental use are scarce in publicly accessible domains. The experimental protocols and diagrams provided in this guide are based on established methods for structurally related compounds and should be used as a starting point for developing specific procedures. Further research is required to fully characterize this molecule and to explore its potential applications in drug development and other scientific fields.

References

Technical Guide: Solubility of Benzyl Ethyl-L-Valinate Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzyl (B1604629) ethyl-L-valinate hydrochloride in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support research and development activities by providing clear, actionable data and standardized protocols.

Core Topic: Solubility in DMSO

Benzyl ethyl-L-valinate hydrochloride, a derivative of the amino acid valine, exhibits high solubility in DMSO. This characteristic is crucial for its application in various in vitro and in vivo experimental settings, where DMSO is a common solvent for the preparation of stock solutions.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined to be ≥ 100 mg/mL. This indicates that at this concentration, the compound dissolves completely in DMSO, although the saturation point may be higher.

| Compound | Solvent | Solubility | Molar Concentration (approx.) |

| This compound | DMSO | ≥ 100 mg/mL | ≥ 367.94 mM |

Note: The molar concentration is calculated based on the molecular weight of 271.78 g/mol . The use of fresh, anhydrous (hygroscopic) DMSO is highly recommended, as absorbed moisture can significantly impact the solubility of the compound.[1][2]

Experimental Protocols

While a specific, detailed experimental report for the solubility determination of this compound is not publicly available, a generalized protocol for preparing a stock solution in DMSO can be reliably established based on standard laboratory practices.

Protocol: Preparation of a 100 mg/mL Stock Solution in DMSO

1. Materials and Equipment:

- This compound (solid, white to off-white powder)[1][2]

- Anhydrous Dimethyl Sulfoxide (DMSO)

- Vortex mixer

- Sonicator (optional)

- Calibrated analytical balance

- Appropriate sterile microcentrifuge tubes or vials

- Calibrated micropipettes

2. Procedure:

- Weighing the Compound: Accurately weigh 10 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

- Adding the Solvent: Using a calibrated micropipette, add 100 µL of anhydrous DMSO to the tube containing the compound.

- Dissolution:

- Cap the tube securely.

- Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

- Visually inspect the solution to ensure no solid particles remain.

- If necessary, sonicate the solution for 5-10 minutes to aid in complete dissolution.

- Storage: Once fully dissolved, the stock solution should be stored appropriately. For long-term storage (up to 6 months), it is recommended to keep the solution at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for preparing a stock solution of this compound in DMSO and its subsequent dilution for use in a typical biological assay.

References

Benzyl ethyl-L-valinate hydrochloride storage conditions

An In-depth Technical Guide to the Storage and Handling of Benzyl (B1604629) Ethyl-L-valinate Hydrochloride

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensure their stability, efficacy, and safety. This guide provides a comprehensive overview of the recommended storage conditions for Benzyl ethyl-L-valinate hydrochloride, a valine derivative used in various research applications.

Summary of Storage Conditions

The stability of this compound is dependent on its form (powder or in solvent) and the storage temperature. The following tables summarize the recommended storage conditions based on available data.

Table 1: Storage Conditions for Solid this compound

| Form | Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

Table 2: Storage Conditions for this compound in Solvent

| Solvent | Temperature | Duration |

| DMSO | -80°C | 6 months |

| DMSO | -20°C | 1 month |

Handling and Safety Precautions

Proper handling is crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

General Handling:

Personal Protective Equipment (PPE):

-

Wear appropriate protective clothing, gloves, and safety glasses or goggles.[1][2][3][5]

-

In case of insufficient ventilation, use a dust respirator.[1][2]

Factors Affecting Stability

Several environmental factors can influence the stability of this compound. Understanding these factors is key to preventing degradation.

Caption: Factors influencing the stability of Benzyl ethyl-L-valinate HCl.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the provided literature, related compounds such as benzyl esters and other amino acid derivatives can undergo hydrolysis and oxidation. For instance, benzyl alcohol, a potential hydrolysis product, can oxidize to benzaldehyde (B42025) and benzoic acid.[6] It is crucial to minimize exposure to moisture and air to prevent such degradation.

Experimental Protocols

Detailed experimental protocols for stability testing of this compound are not publicly available. However, general methodologies for assessing the stability of chemical compounds often involve:

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any degradation products.

-

Mass Spectrometry (MS): To identify the structure of degradation products.

-

Forced Degradation Studies: Exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to predict its stability and identify potential degradation products.[7]

Researchers planning to use this compound over an extended period should consider implementing a stability testing program based on these principles to ensure the quality and reliability of their results.

References

- 1. peptide.com [peptide.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl Ethyl-L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

This whitepaper provides a comprehensive technical overview of Benzyl (B1604629) ethyl-L-valinate hydrochloride, a derivative of the essential amino acid L-valine. While specific public data on this compound is limited, this guide consolidates available information and presents scientifically plausible methodologies for its synthesis, purification, and analysis based on established principles of organic and medicinal chemistry. It is intended to serve as a valuable resource for professionals in drug discovery and peptide synthesis, offering insights into its physicochemical properties, potential applications, and quality control workflows.

Introduction

Benzyl ethyl-L-valinate hydrochloride (CAS No: 1259396-60-5) is a white to off-white solid compound derived from L-valine.[1] As an amino acid derivative, it holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of peptide chemistry and pharmaceutical development. The structure incorporates two common protecting groups: a benzyl ester for the carboxylic acid and an ethyl group on the amine. This dual-protection strategy can offer specific advantages in multi-step synthetic routes by allowing for selective deprotection and further functionalization. This guide outlines its core characteristics and provides hypothetical, yet robust, experimental protocols for its handling and analysis.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1259396-60-5 | [1] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |

| Molecular Weight | 271.78 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [1] |

| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [1] |

Synthesis and Purification

Hypothetical Synthesis Workflow

The proposed synthesis begins with the reductive amination of L-valine with acetaldehyde (B116499) to introduce the ethyl group, followed by the protection of the carboxyl group via Fischer-Speier esterification with benzyl alcohol.

Experimental Protocol: Hypothetical Synthesis

Disclaimer: This protocol is a representative example and has not been experimentally validated. Standard laboratory safety procedures should be followed.

Step 1: Synthesis of N-Ethyl-L-valine

-

Suspend L-valine (1.0 eq) in dichloromethane (DCM, 10 mL/g of valine).

-

Add acetaldehyde (1.2 eq) to the suspension and stir for 30 minutes at room temperature.

-

Cool the mixture to 0°C and add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the aqueous layer and extract it with DCM (2x).

-

Adjust the pH of the aqueous layer to ~6 with 1M HCl. The product, N-Ethyl-L-valine, can be isolated by evaporation or used directly in the next step.

Step 2: Synthesis of this compound

-

Suspend the crude N-Ethyl-L-valine (1.0 eq) in benzyl alcohol (10 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, heat the mixture to 80-90°C for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add diethyl ether until the solution becomes turbid, inducing precipitation.

-

Allow the mixture to stand at 0-4°C for 2 hours to maximize crystallization.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound. A standard quality control workflow would involve chromatographic and spectroscopic analysis.

Quality Control Workflow

Expected Analytical Data

The following table summarizes the expected analytical data for this compound based on its chemical structure.

| Analysis | Expected Result |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.3-7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, Ar-CH₂), ~4.0 (d, 1H, α-CH), ~3.0-3.2 (q, 2H, N-CH₂), ~2.2-2.4 (m, 1H, β-CH), ~1.2-1.4 (t, 3H, N-CH₂-CH₃), ~0.9-1.1 (dd, 6H, γ-CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~170 (C=O), ~135 (Ar-C), ~128-129 (Ar-CH), ~67 (Ar-CH₂), ~65 (α-CH), ~45 (N-CH₂), ~30 (β-CH), ~18-19 (γ-CH₃), ~14 (N-CH₂-CH₃) |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 236.16 (Free base) |

| HPLC Purity | ≥98% |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Disclaimer: This is a general-purpose HPLC method and may require optimization.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Applications and Mechanism of Action

As a protected amino acid derivative, this compound is primarily a building block for more complex molecules.

-

Peptide Synthesis: It can be used in solution-phase peptide synthesis. The benzyl ester protects the C-terminus while the N-ethyl group provides a stable, secondary amine. The hydrochloride salt form improves stability and ease of handling.

-

Chiral Building Block: In drug development, it serves as a chiral synthon, introducing the specific stereochemistry of L-valine into a target molecule, which is often critical for biological activity.

The "mechanism of action" for this compound is not applicable in the traditional pharmacological sense, as it is an intermediate, not an active pharmaceutical ingredient (API). Its function is to be incorporated into a larger molecule. The properties of that final molecule will determine its biological activity and potential interaction with signaling pathways.

Hypothetical Role in Drug Design

The diagram below illustrates a hypothetical scenario where an amino acid derivative like this compound is used to synthesize a peptide therapeutic, which then interacts with a cell-surface receptor.

Conclusion

This compound is a specialized amino acid derivative with clear potential as a building block in synthetic organic chemistry. While detailed public information is sparse, this guide provides a robust framework for its synthesis and analysis based on established chemical principles. Its utility in constructing chiral molecules and peptides makes it a compound of interest for researchers in drug discovery and materials science. The protocols and data presented herein serve as a foundational resource to enable further research and application of this versatile molecule.

References

Benzyl Ethyl-L-Valinate Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on a Key Valine Derivative for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) ethyl-L-valinate hydrochloride is a valine derivative of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its primary application as a prodrug moiety to enhance the oral bioavailability of therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to support its application in drug discovery and development.

Introduction

L-valine esters have emerged as a critical tool in medicinal chemistry, primarily for their role in prodrug strategies. The esterification of a parent drug with L-valine can significantly improve its pharmacokinetic profile, particularly its oral absorption. This is achieved by hijacking the body's natural peptide transport mechanisms, such as the intestinal peptide transporter 1 (PEPT1). Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, releasing the active pharmaceutical ingredient (API) into systemic circulation. Benzyl ethyl-L-valinate hydrochloride serves as a key intermediate in the synthesis of such prodrugs or can be investigated for its own potential biological activities. This guide details its chemical characteristics and the scientific basis for its utility in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |

| Molecular Weight | 271.78 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (typically by TLC or HPLC) | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not widely documented, a plausible and detailed experimental protocol can be derived from established methods for the synthesis of similar amino acid esters, such as the Fischer esterification. The following protocol outlines a likely synthetic route.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from L-valine, benzyl alcohol, and ethanol (B145695), using thionyl chloride as a source of HCl catalyst.

Materials:

-

L-Valine

-

Anhydrous Benzyl Alcohol

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine (1 equivalent) in a mixture of anhydrous benzyl alcohol (1.2 equivalents) and anhydrous ethanol (a suitable volume to ensure stirring).

-

Acid Catalyst Introduction: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. The thionyl chloride reacts with the ethanol to generate HCl in situ, which catalyzes the esterification, and also converts the amino group to its hydrochloride salt, preventing side reactions.

-

Reaction Progression: After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and unreacted reagents under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil or solid, can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and then add cold diethyl ether until the solution becomes turbid. Cool the mixture in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Drug Development: The Prodrug Approach

The primary utility of L-valine esters in drug development is to enhance the oral bioavailability of drugs with poor membrane permeability. This is a well-established prodrug strategy.

Mechanism of Enhanced Oral Absorption

The enhanced absorption of L-valine ester prodrugs is mediated by the peptide transporter PEPT1, which is highly expressed in the brush border membrane of intestinal epithelial cells. This transporter actively carries di- and tri-peptides from the intestinal lumen into the enterocytes. By mimicking a dipeptide structure, L-valine ester prodrugs are recognized and transported by PEPT1.

Intracellular Activation

Following transport into the enterocytes, the prodrug is hydrolyzed by intracellular esterases, such as valacyclovirase, to release the active drug and L-valine. The active drug can then enter the systemic circulation. This process is illustrated in the signaling pathway diagram below.

Caption: Prodrug transport and activation via PEPT1.

Analytical Methods

The characterization and quality control of this compound typically involve standard analytical techniques.

| Analytical Method | Purpose |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and identification of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical identity. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |

A reverse-phase HPLC method with a C18 column is often suitable for the analysis of L-valine esters. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or phosphoric acid for mass spectrometry compatibility and good peak shape.[3]

Conclusion

This compound is a valuable chemical entity for pharmaceutical research, primarily serving as a precursor or building block in the development of L-valine ester prodrugs. The strategic use of such derivatives can overcome the challenge of poor oral bioavailability for a wide range of therapeutic compounds. The information provided in this guide, including the detailed synthesis protocol, physicochemical data, and the mechanism of action for the prodrug strategy, offers a solid foundation for researchers and drug development professionals working in this area. Further investigation into the specific applications and potential biological activities of this compound itself may unveil new therapeutic opportunities.

References

Overview of Benzyl ethyl-L-valinate Hydrochloride and Potential Impurities

An In-depth Technical Guide to the Purity Analysis of Benzyl (B1604629) ethyl-L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Benzyl ethyl-L-valinate hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail the potential impurities, recommended analytical techniques, and detailed experimental protocols, offering a framework for robust quality control.

This compound is a derivative of the amino acid L-valine. Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). A thorough purity analysis must consider impurities originating from the synthetic process and potential degradation products.

Table 1: Potential Impurities in this compound

| Impurity Class | Potential Impurities | Typical Origin |

| Process-Related Impurities | L-Valine | Unreacted starting material |

| Benzyl alcohol | Unreacted starting material/hydrolysis | |

| Ethanol | Unreacted starting material/hydrolysis | |

| L-Valine benzyl ester hydrochloride | Incomplete ethyl esterification | |

| L-Valine ethyl ester hydrochloride | Incomplete benzyl esterification | |

| N-Formyl-L-valine derivatives | Side reaction with certain reagents | |

| Stereoisomers | Benzyl ethyl-D-valinate hydrochloride | Impurity in L-valine starting material |

| Degradation Products | Valine | Hydrolysis of the ester linkages |

| Residual Solvents | Methanol, Toluene, Diethyl Ether, etc. | Solvents used in synthesis and purification |

Analytical Workflow for Purity Determination

A multi-faceted analytical approach is necessary for the comprehensive purity assessment of this compound. The general workflow involves identity confirmation, assay determination, and quantification of various impurities.

Experimental Protocols

Assay and Related Substances by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the assay (potency) and quantifying process-related impurities and degradation products.

Protocol:

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient:

Time (min) % B 0 20 20 70 25 90 25.1 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of water and acetonitrile.

-

Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in a 50:50 mixture of water and acetonitrile.

-

-

Data Analysis: Calculate the assay and the percentage of each impurity by comparing the peak areas in the sample chromatogram to the main peak area in the standard chromatogram.

Table 2: HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | Peak purity index > 0.999 | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.5% |

| LOD | Signal-to-noise ratio of 3:1 | 0.01% |

| LOQ | Signal-to-noise ratio of 10:1 | 0.03% |

Enantiomeric Purity by Chiral HPLC

The stereoisomeric purity is crucial. A chiral HPLC method can separate the L-enantiomer from the D-enantiomer.

Protocol:

-

Chromatographic System:

-

Column: Chiral stationary phase (e.g., cellulose (B213188) or amylose-based)

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) with 0.1% Trifluoroacetic acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Prepare a 1.0 mg/mL solution of the test sample in the mobile phase.

-

-

Data Analysis: Calculate the percentage of the D-enantiomer relative to the total area of both enantiomer peaks.

Residual Solvents by Headspace GC-FID

Residual solvents from the manufacturing process are monitored using Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID), following principles outlined in USP <467>.

Protocol:

-

Chromatographic System:

-

Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)

-

Carrier Gas: Helium or Nitrogen

-

Injector Temperature: 140°C

-

Detector Temperature: 250°C

-

Oven Program: 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 20 min.

-

-

Headspace Sampler Parameters:

-

Vial Equilibration Temperature: 80°C

-

Vial Equilibration Time: 60 min

-

-

Sample Preparation:

-

Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

-

-

Data Analysis: Quantify residual solvents by comparing peak areas to those of a standard solution containing known amounts of the relevant solvents.

Logical Relationship in Purity Assessment

The final purity assessment is a consolidation of data from multiple analytical tests. The relationship between the tests and the final purity statement is illustrated below.

Benzyl ethyl-L-valinate hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of Benzyl (B1604629) Ethyl-L-Valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). A specific SDS for Benzyl Ethyl-L-Valinate Hydrochloride was not available at the time of writing. The information herein is compiled from various sources, including data for structurally similar compounds. Always consult the specific SDS provided by the supplier before handling any chemical.

Introduction

This compound is a derivative of the amino acid L-valine.[1][2][3] Amino acid derivatives are widely utilized in pharmaceutical research and development, particularly in peptide synthesis and as intermediates for various active pharmaceutical ingredients.[1][4][5] Understanding the safety and handling protocols for this compound is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for L-Valine Benzyl Ester Hydrochloride [6]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Note: This classification is for L-Valine benzyl ester hydrochloride and should be used as a precautionary guideline for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | L-Valine benzyl ester hydrochloride |

| Molecular Formula | C₁₄H₂₂ClNO₂[1][2] | C₁₂H₁₈ClNO₂[6] |

| Molecular Weight | 271.78 g/mol [1][2] | 243.73 g/mol [5][6] |

| Appearance | White to off-white solid[1][2] | White solid/powder |

| Melting Point | Not available | 134-138°C or 138°C[7] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1][2][3] | Not specified |

| Purity | 99.94%[1][2][3] | ≥98% (TLC) |

| CAS Number | 1259396-60-5[1][2] | 2462-34-2[6] |

Safety and Handling Procedures

Proper handling procedures are essential to minimize exposure and associated risks. The following workflow outlines the key stages of handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[8] A chemical fume hood is recommended to minimize inhalation of any dust or aerosols.[8][9]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9]

Storage

Proper storage is crucial for maintaining the stability and integrity of the compound.

Table 3: Storage Conditions [1][2]

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In solvent | -80°C | 6 months |

| In solvent | -20°C | 1 month |

-

General Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Protect from moisture as the compound may be hygroscopic.[9] Store away from incompatible materials such as strong oxidizing agents.[7][9][10]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are based on general laboratory safety principles and data for similar compounds.

Table 4: First-Aid Measures [4][8][9]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup:

-

Personal Precautions: Evacuate personnel to a safe area.[8] Wear appropriate PPE, including respiratory protection, to avoid dust formation and inhalation.[4][8][9][10]

-

Environmental Precautions: Prevent the chemical from entering drains or the environment.[8][9]

-

Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[9][10] Avoid generating dust.[9][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][8][9][10]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8][9]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available for this compound.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

Toxicological and Ecological Information

There is limited toxicological and ecological data available for this compound. The toxicological properties have not been fully investigated.[9] No data is available regarding persistence and degradability, bioaccumulative potential, or mobility in soil for the closely related L-Valine benzyl ester hydrochloride.[4] It is recommended to avoid release into the environment.[8][9]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[9] Contaminated packaging should be disposed of in the same manner as the product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gentaur.com [gentaur.com]

- 4. echemi.com [echemi.com]

- 5. atompharma.co.in [atompharma.co.in]

- 6. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data for Benzyl ethyl-L-valinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzyl ethyl-L-valinate hydrochloride (CAS No. 1259396-60-5), a valine derivative. The document details expected data from Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, along with the experimental protocols for obtaining this information. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, HPLC, and LC-MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | m | 5H | Phenyl-H |

| ~5.20 | s | 2H | -CH₂- (Benzyl) |

| ~4.20 | q | 2H | -O-CH₂- (Ethyl) |

| ~3.90 | d | 1H | α-CH |

| ~2.30 | m | 1H | β-CH |

| ~1.25 | t | 3H | -CH₃ (Ethyl) |

| ~1.00 | d | 6H | -CH(CH₃)₂ |

Note: Expected shifts in a typical deuterated solvent like DMSO-d₆ or CDCl₃. The amino (-NH₃⁺) proton signal may be broad and its chemical shift can vary.

Table 2: HPLC Purity Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~5.8 min |

| Purity | ≥98% |

Table 3: LC-MS Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole |

| [M+H]⁺ (Calculated) | 238.1494 |

| [M+H]⁺ (Observed) | 238.1491 |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.98 seconds

-

Relaxation Delay: 1.0 second

Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and manually phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation: A sample solution was prepared by dissolving the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions: The same chromatographic conditions as the HPLC method were used.

MS Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Nitrogen at 600 L/hr.

Visualizations

The following diagrams illustrate the workflow and logical connections of the described spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of Benzyl ethyl-L-valinate HCl.

Caption: Relationship between spectroscopic techniques for compound characterization.

A Technical Guide to Sourcing Commercial Benzyl Ethyl-L-valinate Hydrochloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview for professionals in the field of drug development and scientific research on sourcing and qualifying Benzyl ethyl-L-valinate hydrochloride (CAS No: 1259396-60-5). This valine derivative is a crucial building block in the synthesis of various pharmaceutical intermediates and active ingredients. Selecting a reliable commercial supplier is paramount to ensuring the integrity, reproducibility, and success of research and development projects.

Key Quality Parameters and Supplier Evaluation

When sourcing this compound, it is critical to evaluate suppliers based on a comprehensive set of quality parameters. The consistency and purity of this starting material directly impact downstream reactions and the quality of the final product. Key considerations include purity, identity confirmation, and the supplier's quality management system.

Typical Product Specifications:

Researchers should request a Certificate of Analysis (CoA) from potential suppliers and verify that it meets the required specifications. The table below summarizes typical analytical data for high-purity this compound.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C14H22ClNO2 | --- |

| Molecular Weight | 271.78 g/mol [1][2] | Mass Spectrometry |

| Purity (LCMS) | ≥98%, often >99.5%[1][3] | Liquid Chromatography-Mass Spectrometry |

| Identity | Consistent with structure[1] | NMR, LCMS |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[2][4] | Solubility Testing |

| Storage | Recommended at 2-8°C or -20°C for long-term[1][2][5] | --- |

Potential Commercial Suppliers:

The following companies are listed as commercial suppliers of this compound. This list is not exhaustive, and thorough qualification is recommended for each potential vendor.

Supplier Qualification Workflow

A structured approach to supplier qualification is essential to mitigate risks in the supply chain. This involves a multi-step process from initial identification to ongoing performance monitoring. The following diagram illustrates a typical workflow for qualifying a new supplier of a critical raw material like this compound.

Experimental Protocol: Quality Control Analysis

It is standard practice to perform in-house quality control (QC) testing on incoming raw materials to verify the supplier's CoA and ensure the material is fit for purpose. Below is a representative protocol for the analysis of this compound.

Objective: To confirm the identity and determine the purity of a received batch of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

Reference standard (if available)

-

HPLC system with UV detector

-

LC-MS system

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.

-

-

HPLC-UV Method for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 214 nm and 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[8]

-

-

LC-MS Method for Identity Confirmation:

-

Utilize the same LC method as above.

-

Divert the flow post-UV detector to the Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-500.

-

Analysis: Confirm the presence of the parent ion corresponding to the molecular weight of the free base (C14H21NO2), which is approximately 236.16 m/z ([M+H]+). The expected molecular weight of the hydrochloride salt is 271.78.[1]

-

Experimental Workflow Visualization:

The following diagram outlines the key steps in the quality control testing process for an incoming chemical sample.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 4. gentaur.com [gentaur.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1259396-60-5|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for the Use of L-Valine Benzyl Ester Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-Valine Benzyl (B1604629) Ester Hydrochloride (H-Val-OBzl·HCl) in peptide synthesis. This reagent serves as a crucial building block, offering a stable, protected form of L-valine for the efficient assembly of peptide chains. The benzyl ester acts as a protecting group for the carboxyl terminus, preventing undesirable side reactions during peptide coupling.[1] The hydrochloride salt form enhances the compound's stability and ease of handling.[1]

While the specific compound "Benzyl ethyl-L-valinate hydrochloride" was requested, it is likely a misnomer for the more commonly used L-Valine Benzyl Ester Hydrochloride. The protocols and data presented herein are based on the established use of L-Valine Benzyl Ester Hydrochloride in solution-phase peptide synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a dipeptide using L-Valine Benzyl Ester Hydrochloride. The data is compiled from various sources and represents typical outcomes for solution-phase peptide synthesis.